

# 1,1-Dibutoxyacetone: Structural Architecture, Synthesis, and Advanced Applications

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## Compound of Interest

Compound Name: 1,1-Dibutoxyacetone

CAS No.: 19255-82-4

Cat. No.: B092966

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## Executive Summary

**1,1-Dibutoxyacetone** is a highly specialized acetal derivative of pyruvaldehyde. Characterized by its dual functionality—a protected aldehyde and an intact ketone—this molecule serves as a critical intermediate in organic synthesis, a stabilizing agent in bio-oil upgrading, and a potent bioactive compound in agricultural biocontrol. This whitepaper provides an in-depth technical analysis of **1,1-dibutoxyacetone**, detailing its molecular parameters, regioselective synthesis protocols, and its emerging roles in sustainable chemical engineering and plant pathology.

## Chemical Identity and Structural Parameters

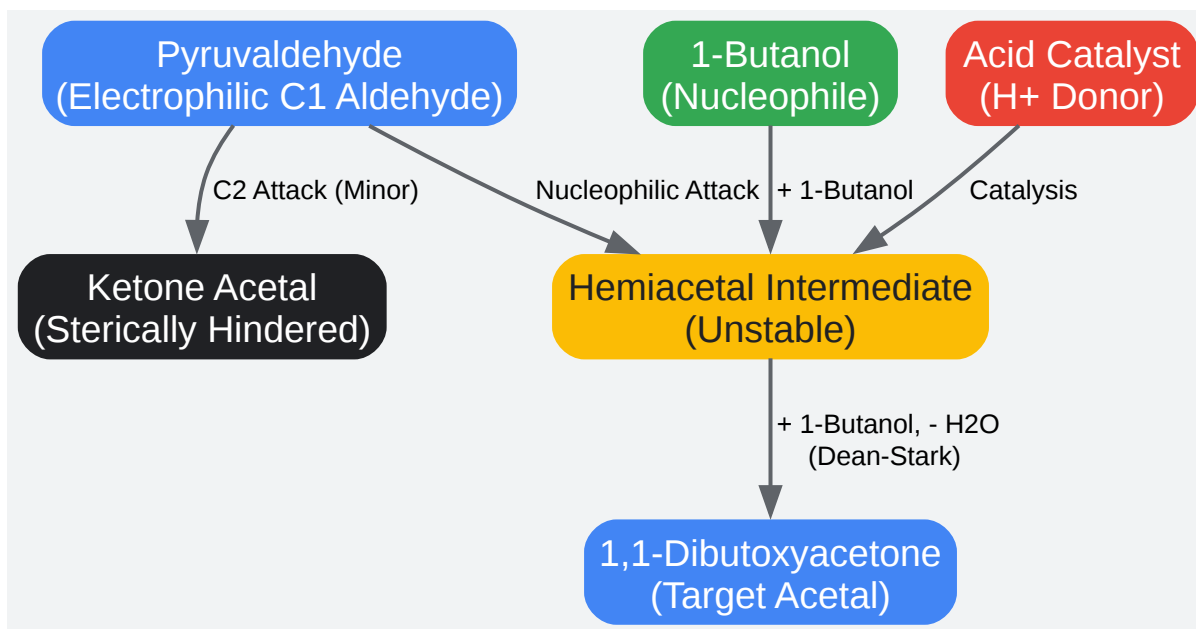
**1,1-Dibutoxyacetone** (Systematic name: 1,1-Dibutoxy-2-propanone) is formed via the dialkyl acetalization of the C1 aldehyde group of pyruvaldehyde (methylglyoxal) using 1-butanol. The molecule features a central 2-propanone backbone where the terminal carbon is bonded to two butoxy groups. This structural configuration effectively masks the highly reactive electrophilic aldehyde, leaving the less reactive C2 ketone available for subsequent orthogonal functionalization.

**Table 1: Quantitative and Structural Data**

Property	Value	Source
CAS Registry Number	19255-82-4	[1]
EC Number	242-921-2	[1]
Molecular Formula	C11H22O3	
Molecular Weight	202.29 g/mol	
SMILES String	CCCCOC(C(=O)C)OCCCC	
Stereochemistry	Achiral (0 Defined Stereocenters)	
Synonyms	Pyruvaldehyde 1-(dibutyl acetal); NSC-158339	

## Mechanistic Synthesis and Regioselectivity

The synthesis of **1,1-dibutoxyacetone** relies on the inherent difference in electrophilicity between the two carbonyl groups of pyruvaldehyde. The C1 aldehyde is significantly less sterically hindered and more electrophilic than the C2 ketone. Under thermodynamic control with a Brønsted acid catalyst, nucleophilic attack by 1-butanol occurs regioselectively at the C1 position[2].



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Caption: Regioselective acetalization of pyruvaldehyde to **1,1-dibutoxyacetone**.

## Self-Validating Experimental Protocol: Regioselective Acetalization

Objective: Synthesize **1,1-dibutoxyacetone** while preventing C2-ketone acetalization and product hydrolysis.

### Step 1: Reaction Assembly & Azeotropic Distillation

- Procedure: Combine pyruvaldehyde (40% aqueous solution), 1-butanol (4-5 molar equivalents), toluene (entrainer), and p-Toluenesulfonic acid (p-TSA, 2 mol%) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Heat to reflux.
- Causality: Toluene forms a ternary azeotrope with water and 1-butanol, allowing for the continuous, low-temperature removal of both the solvent water and the water generated during the condensation reaction. Removing water drives the equilibrium strictly toward the acetal[2].
- Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water is collected and phase separation in the trap ceases.

### Step 2: Quenching and Acid Neutralization

- Procedure: Cool the mixture to room temperature. Add saturated aqueous  $\text{NaHCO}_3$  under vigorous stirring until the aqueous phase stabilizes at pH 8.
- Causality: Acetals are highly stable under basic conditions but rapidly hydrolyze back to aldehydes in the presence of acid and moisture[2]. Neutralizing the p-TSA is a critical prerequisite before solvent evaporation to prevent product degradation.
- Validation Checkpoint: Confirm pH > 7 using universal indicator paper on the aqueous layer before proceeding to phase separation.

### Step 3: Purification and Analytical Characterization

- Procedure: Separate the organic layer, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure. Purify the crude product via fractional vacuum distillation.
- Validation Checkpoint: Analyze the purified fraction via  $^1\text{H}$  NMR. Successful formation of **1,1-dibutoxyacetone** is validated by the disappearance of the aldehyde proton signal ( ~ 9.5 ppm) and the appearance of a singlet acetal proton signal ( ~ 4.4 ppm), alongside the preservation of the ketone methyl singlet ( ~ 2.2 ppm).

## Applications in Bio-Oil Upgrading

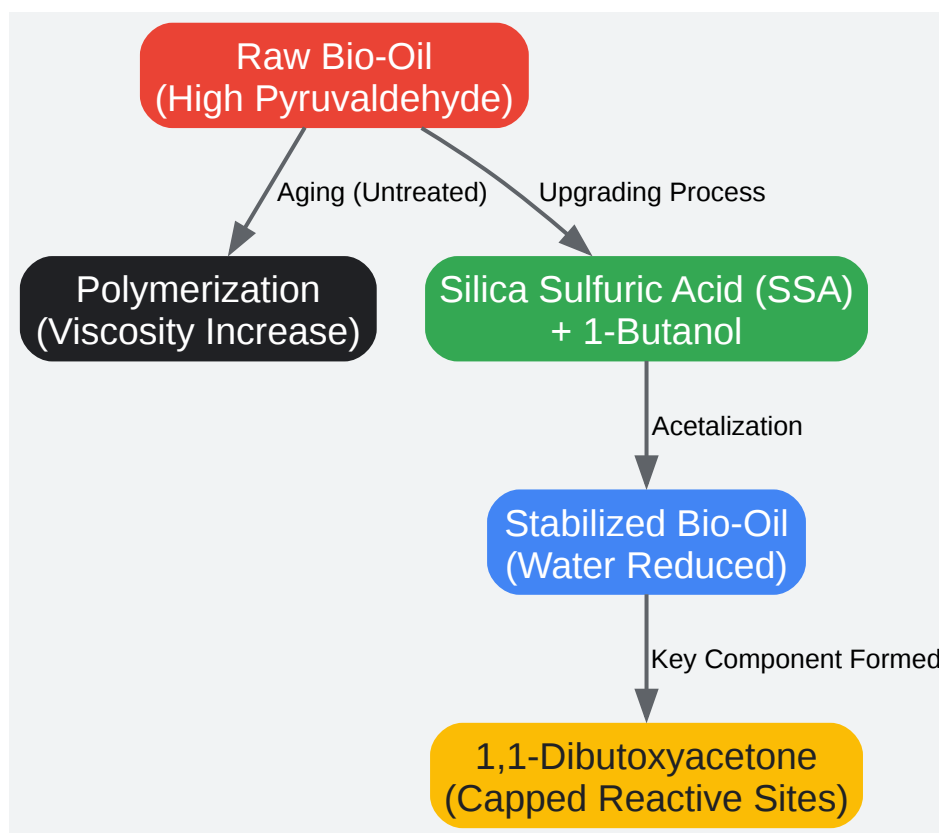
Raw bio-oil, produced via the fast pyrolysis of lignocellulosic biomass, is notoriously unstable. It contains high concentrations of water, organic acids, and reactive carbonyls (such as pyruvaldehyde) that undergo spontaneous polymerization, leading to a detrimental increase in viscosity over time (aging)[3].

To stabilize bio-oil, researchers employ catalytic upgrading using alcohols (like 1-butanol) and olefins over solid acid catalysts, such as Silica Sulfuric Acid (SSA)[4]. During this process, the highly reactive pyruvaldehyde is converted into **1,1-dibutoxyacetone**[3].

This transformation serves a dual purpose:

- Capping Reactive Sites: By converting the aldehyde into an acetal, the primary pathway for oligomerization is blocked, drastically reducing the viscosity increase during storage[4].

- **Water Reduction:** The acetalization reaction consumes water, which, combined with the addition of high-heating-value (HHV) alcohols and olefins, significantly improves the energy density and combustibility of the upgraded bio-oil[4].



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Caption: Mechanistic workflow of bio-oil stabilization via acetalization.

## Emerging Role in Agricultural Biocontrol

Beyond synthetic chemistry and fuel engineering, **1,1-dibutoxyacetone** has been identified as a potent secondary metabolite in environmental microbiology. Recent plant pathology studies have isolated endophytic bacteria capable of synthesizing this compound as a defense mechanism against phytopathogenic fungi.

Specifically, the *Bacillus atrophaeus* strain DM6120 produces **1,1-dibutoxyacetone** as a major bioactive compound, comprising up to 58.789% of its n-butanol extract[5][6]. This extract exhibits profound biocontrol activity against severe agricultural pathogens, including *Colletotrichum nymphaeae* (the causative agent of strawberry anthracnose) and *Fusarium*

wilt[7]. The lipophilic nature of the dibutyl acetal moiety likely facilitates the penetration of fungal cell membranes, leading to the inhibition of mycelial growth and conidial germination, thereby offering a sustainable alternative to synthetic fungicides[7].

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